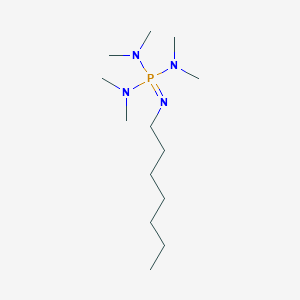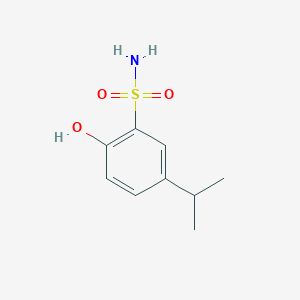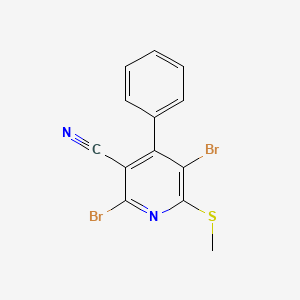
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, sulfur, and nitrile functional groups, which contribute to its unique chemical properties and reactivity. It is used in various fields of scientific research due to its versatile chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-methylsulfanyl-4-phenylpyridine-3-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,5-disubstituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms and nitrile group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfur atom can also participate in redox reactions, affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-6-methylpyridine
- 2,5-Dibromo-6-fluorotoluene
- 2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone
Uniqueness
2,5-Dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile is unique due to the combination of bromine, sulfur, and nitrile functional groups, which provide a distinct reactivity profile. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
84671-66-9 |
|---|---|
Fórmula molecular |
C13H8Br2N2S |
Peso molecular |
384.09 g/mol |
Nombre IUPAC |
2,5-dibromo-6-methylsulfanyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Br2N2S/c1-18-13-11(14)10(8-5-3-2-4-6-8)9(7-16)12(15)17-13/h2-6H,1H3 |
Clave InChI |
AFAUBYKUKLNEEY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=N1)Br)C#N)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



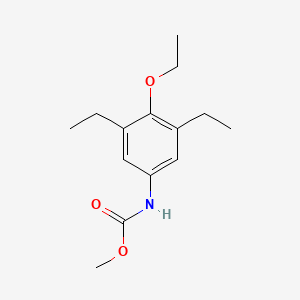

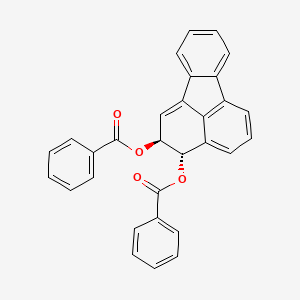
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
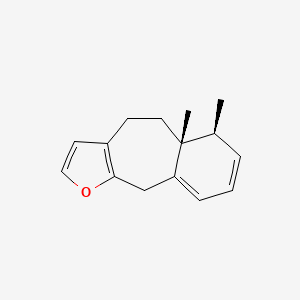
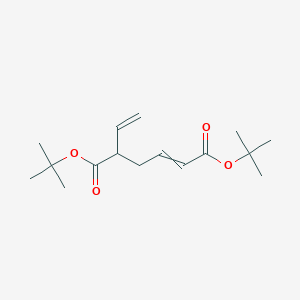
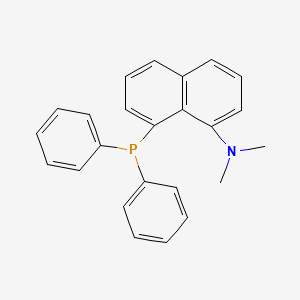


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
